molecular formula C6H11NO B14016352 (R)-5-Methylpiperidin-2-one

(R)-5-Methylpiperidin-2-one

Cat. No.: B14016352
M. Wt: 113.16 g/mol
InChI Key: NSRPFJGOCZUUHE-RXMQYKEDSA-N
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Description

Significance of Piperidin-2-one Core Structures

The piperidin-2-one, or δ-lactam, is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. This structural motif is a common feature in a multitude of natural alkaloids and therapeutically relevant compounds. researchgate.nethmdb.ca The piperidine (B6355638) ring itself is one of the most prevalent heterocycles found in the core structures of pharmaceuticals. researchgate.net The inclusion of a carbonyl group to form the piperidin-2-one enhances the chemical reactivity and versatility of the molecule, making it a valuable precursor for the synthesis of more complex, multi-substituted piperidines and other medicinally important molecules. researchgate.net

The significance of the piperidin-2-one core is highlighted by its presence in various biologically active compounds. For instance, derivatives of piperidin-2-one have been investigated for their potential as farnesyltransferase inhibitors, a target for anti-cancer therapies. acs.org Furthermore, these structures serve as key intermediates in the synthesis of chiral aminopiperidines, which are ubiquitous in numerous alkaloid natural products and drug candidates. researchgate.net The inherent conformational flexibility of the piperidin-2-one ring also allows it to interact with a variety of biological targets.

Importance of Chirality in Lactam Chemistry

Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of compounds. scispace.comnih.gov Since many biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. mdpi.com These differences can manifest in varying pharmacokinetic and pharmacodynamic profiles, where one enantiomer may be more active or have a different biological effect than the other. nih.gov

In lactam chemistry, the introduction of a chiral center can significantly influence the molecule's biological properties. mdpi.comnih.gov The specific three-dimensional arrangement of substituents on the lactam ring can dictate its binding affinity to a target protein. nih.gov Consequently, the ability to synthesize enantiomerically pure lactams is of paramount importance in medicinal chemistry and drug discovery. mdpi.comacs.org The use of single enantiomers can lead to more selective drugs with potentially fewer adverse effects, as the inactive or less active isomer is eliminated. scispace.comnih.gov The synthesis of chiral lactams often employs strategies such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reaction. acs.org

Focus on (R)-5-Methylpiperidin-2-one as a Key Chiral Building Block

This compound is a specific chiral lactam that has garnered attention as a valuable building block in asymmetric synthesis. bldpharm.com Its structure features a methyl group at the 5-position of the piperidin-2-one ring, introducing a stereocenter with a defined (R)-configuration. This specific stereochemistry makes it a useful starting material for the synthesis of more complex chiral molecules.

The utility of this compound lies in its ability to serve as a scaffold upon which other functional groups and stereocenters can be introduced with a high degree of stereocontrol. Its applications are found in the synthesis of various target molecules where the stereochemistry at the 5-position is crucial for the desired biological activity. The presence of the lactam functionality provides a handle for further chemical transformations, such as reduction to the corresponding piperidine or functionalization at the nitrogen atom.

Interactive Data Table: Physicochemical Properties of 5-Methylpiperidin-2-one (B1599724)

PropertyValueSource
Molecular Formula C6H11NO nih.govachemblock.com
Molecular Weight 113.16 g/mol nih.govachemblock.com
IUPAC Name 5-methylpiperidin-2-one nih.govachemblock.com
CAS Number 3298-16-6 nih.govachemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(5R)-5-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1

InChI Key

NSRPFJGOCZUUHE-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)NC1

Canonical SMILES

CC1CCC(=O)NC1

Origin of Product

United States

Synthetic Methodologies for R 5 Methylpiperidin 2 One and Its Chiral Derivatives

Retrosynthetic Analysis Approaches for (R)-5-Methylpiperidin-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies

The primary disconnection for this compound, a cyclic amide (lactam), involves breaking the amide bond (C-N bond). This leads to a chiral amino acid precursor, specifically (R)-5-amino-3-methylpentanoic acid. This linear precursor can be cyclized to form the target lactam.

Another key disconnection strategy involves targeting the C5-C6 bond. This approach would lead to precursors that can be cyclized through reactions like intramolecular Michael additions or reductive aminations.

A particularly insightful retrosynthetic approach considers the corresponding δ-lactone, (R)-5-methyl-δ-valerolactone, as a key intermediate. The lactam can be synthesized from the lactone through amination. This simplifies the synthetic challenge to the stereoselective synthesis of the chiral lactone.

Key Synthons and Intermediates

Based on the disconnection strategies, several key synthons and intermediates emerge. The (R)-5-amino-3-methylpentanoic acid synthon is a primary target. Its synthetic equivalent would be the amino acid itself or a protected derivative.

Following the lactone-based strategy, (R)-5-methyl-δ-valerolactone is a crucial intermediate. A chemo-enzymatic approach has been developed for its synthesis, starting from anhydromevalonolactone, which is derived from bio-based mevalonate. This enzymatic reduction provides a direct route to the optically enriched lactone, showcasing a green and efficient pathway to a key chiral building block.

Further disconnection of the lactone precursor can lead to simpler unsaturated esters, which can undergo asymmetric conjugate addition to introduce the chiral methyl group at the C5 position.

Enantioselective and Asymmetric Synthesis Strategies

To obtain the desired (R)-enantiomer with high purity, enantioselective and asymmetric synthesis methodologies are employed. These strategies utilize chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reactions.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereoselective formation of new chiral centers. While specific examples for the synthesis of this compound are not extensively documented, the principles can be applied from the synthesis of analogous structures like 3-substituted piperidin-2-ones.

In a relevant example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-piperidin-2-one was achieved using a chiral auxiliary derived from D-phenylglycinol. The chiral auxiliary is first attached to the piperidin-2-one scaffold, and subsequent alkylation occurs with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched product. This methodology could be adapted for the synthesis of the 5-methyl substituted analogue.

Chiral AuxiliarySubstrateReagentsDiastereomeric Excess (de)Reference
(1R)-2-hydroxy-1-phenylethyl1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-ones-BuLi, MeI>98%Relevant Adapted Example

This table presents data from a closely related synthesis of a 3-methyl substituted piperidin-2-one to illustrate the principle of chiral auxiliary-mediated synthesis.

Chiral Catalyst-Driven Approaches

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis as they can be used in substoichiometric amounts.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral piperidin-2-ones, organocatalytic methods often involve asymmetric Michael additions to α,β-unsaturated precursors.

While a direct organocatalytic synthesis of this compound is not prominently reported, the synthesis of related chiral piperidine (B6355638) structures through organocatalysis provides a strong precedent. For instance, the biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved with high enantioselectivity using proline-based catalysts.

A plausible organocatalytic route to this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, which can then be converted to the target lactam. Chiral amines or squaramides are effective catalysts for such transformations, inducing high enantioselectivity in the conjugate addition step.

OrganocatalystReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Proline derivativesAsymmetric Mannich/MichaelAldehydes, Amines, Malonatesup to 99%General Principle
Chiral SquaramideAsymmetric Michael Additionα,β-Unsaturated esterup to 95%General Principle

This table illustrates the potential of organocatalytic methods for achieving high enantioselectivity in reactions that could be applied to the synthesis of precursors for this compound.

Metal-Catalyzed Asymmetric Synthesis

Metal-catalyzed asymmetric synthesis represents a highly efficient strategy for establishing stereocenters during the formation of the piperidine ring. These methods often employ chiral ligands complexed to a metal center to induce enantioselectivity in key bond-forming reactions.

One prominent approach is the asymmetric hydrogenation of unsaturated precursors. For instance, Rh(I)-catalyzed asymmetric hydrogenation of cyclic β-enamino acid derivatives has been shown to be a highly effective method for producing optically active piperidine derivatives. Using chiral bisphosphine ligands, such as Me-BDPMI, which forms a seven-membered metal chelate, N-acetylated β-enamino acid methyl esters can be hydrogenated to yield the corresponding piperidine products with excellent conversion and enantioselectivity, achieving up to 96% enantiomeric excess (ee) nih.gov.

Another powerful strategy involves the copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines. This method allows for the direct formation of 2,3-cis-disubstituted piperidines with high levels of both diastereoselectivity and enantioselectivity. The reaction proceeds via a syn-addition of a boron-copper(I) species across the alkene, followed by cyclization. This transformation provides a direct route to key chiral intermediates, such as the core of the NK1 antagonist L-733,060, in good yield and with up to 96% ee whiterose.ac.uk.

The following table summarizes representative metal-catalyzed asymmetric syntheses applicable to chiral piperidine frameworks.

Catalyst/Ligand SystemReaction TypeSubstrate TypeProductEnantiomeric Excess (ee)
Rh(I) / Me-BDPMIAsymmetric HydrogenationCyclic β-enamino esterChiral piperidine derivativeup to 96% nih.gov
[CuOTf]₂·PhH / (S,S)-Ph-BPECyclizative AminoborationUnsaturated hydroxylamine esterChiral 2,3-cis-disubstituted piperidineup to 96% whiterose.ac.uk

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the selectivity of biocatalysts with the practicality of traditional organic synthesis to create efficient and environmentally benign routes to chiral compounds. These methods are particularly valuable for establishing stereochemistry in piperidine derivatives.

A key strategy is the enzymatic kinetic resolution (EKR) of racemic precursors. Lipases are commonly employed for this purpose due to their stability, broad substrate scope, and high enantioselectivity. For example, lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters can selectively transform one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester, both in high enantiomeric purity (≥99% ee) nih.gov. These enantiopure β-amino esters or acids are valuable building blocks that can be subsequently cyclized to form chiral piperidin-2-ones. Lipases from Pseudomonas cepacia (now Burkholderia cepacia) have proven particularly effective in these resolutions nih.gov.

Another powerful chemoenzymatic method is the asymmetric dearomatization of pyridines. This approach utilizes an enzyme cascade, such as a one-pot amine oxidase/ene imine reductase system, to convert readily available N-substituted tetrahydropyridines into stereo-defined piperidines nih.govacs.orgacs.org. This strategy has been successfully applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol nih.govacs.org. Depending on the specific ene-imine reductase (EneIRED) used, a dynamic kinetic resolution (DKR) can be achieved, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product nih.govacs.org.

Furthermore, the enzymatic desymmetrization of meso-compounds offers an elegant route to chiral piperidines. For instance, the enzymatic acetylation of a meso-diol, such as N-carbobenzoxy-cis-2,6-dihydroxymethyl-piperidine, using a lipase can selectively acylate one of the two prochiral hydroxymethyl groups, yielding a chiral monoacetate that serves as a versatile synthetic intermediate scispace.com.

Cyclization Reactions in Piperidin-2-one Formation

The construction of the six-membered lactam ring is the cornerstone of piperidin-2-one synthesis. Cyclization reactions, which form one or more bonds to close the ring, are the most direct methods for this purpose.

Intramolecular Cyclization Pathways

Intramolecular cyclization involves a linear precursor that contains all the necessary atoms for the ring, with the ring-closing step occurring through the reaction of two functional groups within the same molecule. A variety of functional group transformations can be employed to trigger this cyclization.

For example, N-chlorosuccinimide (NCS) can mediate the intramolecular cyclization of substituted indoles to form a new C–N bond at the indole 2-position, creating complex polycyclic systems containing a piperidine-like ring researchgate.net. Similarly, palladium-catalyzed oxidative cyclization of trisubstituted alkenes bearing a carboxylic acid and an amine precursor can be used to construct fused ring systems incorporating a lactam moiety mdpi.com. Another approach involves the intramolecular aldol cyclization, which has been used to synthesize complex tricyclic systems by forming a new carbon-carbon bond to close the piperidine ring chemscene.com.

Radical Cyclization Approaches

Radical cyclization offers a powerful method for forming C-C or C-N bonds under mild conditions, often with high levels of regio- and stereoselectivity. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to close the ring.

The synthesis of piperidine derivatives can be efficiently achieved through the radical cyclization of β-aminoacrylates nih.gov. This approach involves generating a radical adjacent to the nitrogen atom, which then undergoes cyclization onto the acrylate double bond. This method is effective for creating substituted piperidine acetates, which are valuable synthetic intermediates.

Stereocontrolled Alkylation and Functionalization

Once the piperidin-2-one core is formed, its further functionalization in a stereocontrolled manner is a key strategy for synthesizing complex derivatives. Alkylation of the lactam enolate is a common method for introducing substituents at the α-position to the carbonyl group.

Diastereoselective Alkylation Strategies

When the piperidin-2-one already contains a stereocenter, typically on the nitrogen atom in the form of a chiral auxiliary, the introduction of new substituents can be directed to favor the formation of one diastereomer over another. This approach relies on the chiral auxiliary to create a sterically biased environment that directs the approach of the electrophile.

A notable example is the asymmetric synthesis of 3-methylpiperidin-2-one derivatives using a chiral auxiliary derived from D-phenylglycinol. The chiral lactam, 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, can be deprotonated with a strong base like sec-butyllithium (s-BuLi) to form a lithium enolate. Subsequent alkylation with an electrophile, such as methyl iodide, introduces a methyl group at the C3 position researchgate.net.

The diastereoselectivity of this alkylation is highly dependent on the reaction conditions, particularly on whether the hydroxyl group of the chiral auxiliary is protected.

Unprotected Auxiliary: When the hydroxyl group is unprotected, it can coordinate to the lithium cation of the enolate. This rigid, chelated structure effectively blocks one face of the enolate, leading to high diastereoselectivity. Alkylation with 2.5 equivalents of s-BuLi (to deprotonate both the N-H and O-H protons) followed by methylation yields the (3S)-methylated product as a single detectable isomer researchgate.net.

Protected Auxiliary: If the hydroxyl group is protected, for instance as a tert-butyldimethylsilyl (TBDMS) ether, this chelation control is no longer possible. The steric bulk of the protected auxiliary still influences the direction of alkylation, but the selectivity is significantly reduced. Alkylation of the silyl-protected lactam under similar conditions results in a 1:2.5 mixture of diastereomers researchgate.net.

The results of these diastereoselective methylation experiments are summarized in the table below.

Chiral AuxiliaryBaseAlkylating AgentDiastereomeric Ratio (de)Overall Yield
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (Unprotected)2.5 eq. s-BuLiMethyl Iodide>99% (single isomer detected)91% researchgate.net
(R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl) piperidine-2-one (Protected)1.5 eq. s-BuLiMethyl Iodide1 : 2.590% researchgate.net

This strategy highlights the power of chiral auxiliaries in controlling the stereochemical outcome of reactions on a pre-existing heterocyclic scaffold. The ability to tune the diastereoselectivity by simple protection or deprotection of a functional group within the auxiliary offers significant synthetic flexibility.

Regioselective Functional Group Interconversions

The synthesis of this compound and its chiral derivatives often relies on the strategic and regioselective manipulation of functional groups on pre-existing piperidine or precursor scaffolds. These interconversions are crucial for installing the desired stereochemistry and functionality with high precision. A key approach involves the stereoselective reduction of substituted pyridines, which serve as readily available aromatic precursors. The hydrogenation of a pyridine ring is a fundamental process for creating the piperidine core, and by starting with a pyridine bearing substituents at specific positions, one can generate a corresponding substituted piperidine. nih.gov For instance, the regioselectivity of functionalizing a pyridine ring prior to reduction can dictate the final substitution pattern of the piperidin-2-one. Studies on 2-chloropyridines have shown that the 2-chloro substituent has a strong directing effect on subsequent functionalization reactions, such as halogen–magnesium exchange, enabling regioselective modifications at the C4 and C5 positions. mdpi.com This strategy allows for the introduction of various groups before the core is reduced to a piperidine.

Another powerful strategy involves intramolecular cyclization reactions where the regioselectivity is controlled by the placement of reacting functional groups within an acyclic precursor. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can produce piperidines in a cascade reaction. nih.gov The process proceeds through an acid-mediated functionalization of the alkyne, leading to the formation of an iminium ion which then cyclizes and is subsequently reduced to form the piperidine ring. nih.gov The initial design of the linear substrate, including the positions of the alkyne and the amine, directly controls the regiochemical outcome of the cyclization and the substitution pattern on the resulting ring.

Multi-component reactions also offer a highly efficient method for assembling polysubstituted piperidin-2-one scaffolds with excellent control over regioselectivity. A five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and a nitrogen source like ammonium acetate can yield highly functionalized 2-piperidinones. nih.gov This cascade process, which includes Knoevenagel condensation, Michael addition, and Mannich reactions, constructs the ring and installs multiple substituents in a single pot with high diastereoselectivity. nih.gov The specific choice of starting materials directly translates to the functional groups present on the final piperidin-2-one ring.

Method Precursor Type Key Transformation Regiochemical Control Reference
Pyridine Functionalization & ReductionSubstituted 2-chloropyridinesHalogen-magnesium exchange followed by hydrogenationThe 2-chloro group directs functionalization to C4/C5 positions. mdpi.com
Intramolecular CyclizationAlkenylcarbamates / Alkynes6-exo aza-Heck cyclization or 6-endo-dig hydroaminationPosition of alkene/alkyne and amine in the acyclic precursor. nih.gov
Multi-component ReactionAldehydes, nitriles, malonatesKnoevenagel-Michael-Mannich cascadeStoichiometry and nature of the initial building blocks. nih.gov

Derivatization and Scaffold Modification

Once the core this compound scaffold is obtained, its derivatization is key to exploring its chemical and biological potential. Modifications can be targeted at the ring's nitrogen atom (N-substitution) or at various carbon atoms on the ring itself.

The nitrogen atom of the lactam ring in 5-methylpiperidin-2-one (B1599724) is a primary site for derivatization. N-substitution not only modifies the molecule's properties but can also be employed as a synthetic handle to direct subsequent reactions. A powerful application of N-substitution is the use of chiral auxiliaries to guide stereoselective alkylations on the piperidin-2-one ring. For instance, attaching D-phenylglycinol to the nitrogen atom of a piperidin-2-one creates an N-substituted chiral lactam. researchgate.net This chiral auxiliary can then direct the methylation at the C3 position with high diastereoselectivity when treated with a strong base like s-BuLi. researchgate.net The choice of protecting the hydroxyl group on the phenylglycinol auxiliary was found to significantly influence the diastereomeric ratio of the methylation product. researchgate.net

Beyond chiral auxiliaries, a wide range of substituents can be introduced on the nitrogen atom using standard organic chemistry methods. These include simple alkyl groups, such as a methyl group to form N-methyl-5-methylpiperidin-2-one, as well as more complex aryl groups. nih.gov Established cross-coupling methodologies provide reliable routes for N-arylation. The Buchwald-Hartwig coupling, which uses a palladium catalyst, and the Ullmann–Goldberg reaction, which is copper-catalyzed, are common methods for forming a C-N bond between the lactam nitrogen and an aromatic ring. mdpi.com Additionally, nucleophilic aromatic substitution (SNAr) can be effective if the target arene is sufficiently electron-deficient. mdpi.com These strategies allow for the synthesis of a diverse library of N-substituted this compound derivatives.

N-Substituent Type Reagents/Method Purpose/Example Reference
Chiral AuxiliaryD-phenylglycinol, 5-chlorovaleryl chlorideDirecting stereoselective alkylation at the C3 position. researchgate.net
Simple AlkylAlkyl halide (e.g., methyl iodide) and a baseSynthesis of N-methyl-2-piperidone. nih.gov
ArylAryl halide, Pd or Cu catalystBuchwald-Hartwig or Ullmann-Goldberg coupling for N-arylation. mdpi.com
AcylAcyl chloride or anhydrideFormation of N-acyl lactams for further functionalization.N/A

Functionalizing the carbon backbone of the piperidin-2-one ring, beyond the existing methyl group, significantly expands the structural diversity of its derivatives. A key strategy for this is the regioselective functionalization of C-H bonds, particularly those alpha to the nitrogen atom (the C6 position). One advanced method involves the formation of an endo-iminium ion from a related N-alkyl piperidine scaffold, followed by the addition of a nucleophile. acs.org This sequential process, which can be considered a formal C-H functionalization, allows for the introduction of various carbon-based groups, including alkyl, aryl, and even trifluoromethyl moieties, at the alpha-position with high selectivity. acs.org

Another powerful technique for C-H functionalization involves directed lithiation. In N-Boc protected piperidines, the use of a strong base like n-BuLi, often in combination with a chiral ligand such as (-)-sparteine, can selectively deprotonate a specific C-H bond. acs.org This creates a nucleophilic carbon center that can react with a wide range of electrophiles, allowing for the installation of new substituents. This method has been used for the kinetic resolution of 2-arylpiperidines, where lithiation and subsequent reaction with an electrophile at the C2 position proceeds with high enantioselectivity. acs.org While demonstrated on N-Boc piperidines, the principle of directed metalation-trapping is a viable strategy for functionalizing the piperidin-2-one ring at positions adjacent to the nitrogen.

Furthermore, building a highly functionalized ring from the ground up via multi-component reactions is an alternative to modifying a simpler, pre-formed scaffold. As mentioned previously, a one-pot, five-component reaction can produce 2-piperidinones bearing cyano, carboxylate, and multiple aryl groups at various positions around the ring. nih.gov This approach provides direct access to complex derivatives that would be challenging to synthesize through stepwise functionalization of this compound itself.

Position Methodology Functional Group Introduced Key Features Reference
α-position (C6)Iminium ion formation & nucleophilic additionAlkyl, Aryl, TrifluoromethylFormal C-H functionalization with high endo-selectivity. acs.org
α-position (C2)Directed lithiation & electrophilic trapVarious electrophilesCan be rendered highly stereoselective with chiral ligands. acs.org
Multiple (C3, C4, C5, C6)Multi-component cascade reactionCyano, Carboxylate, ArylBuilds a highly substituted ring in a single synthetic operation. nih.gov

Stereochemical Characterization and Control

Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (R)-5-Methylpiperidin-2-one is paramount. This is primarily accomplished through chromatographic and spectroscopic methods that can differentiate between the (R) and (S) enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, and it is widely applicable for determining the enantiomeric excess of this compound. nih.govoup.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

Commonly employed CSPs for the separation of chiral lactams and related compounds include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. nih.govnih.gov For the analysis of 5-methylpiperidin-2-one (B1599724), a typical chiral HPLC method would involve a column like Chiralpak® IA or Chiralpak® ID. rsc.org

The mobile phase composition is crucial for achieving optimal separation. A mixture of a non-polar solvent, such as hexane, and a polar alcohol, like isopropanol (B130326) or ethanol, is frequently used in normal-phase chromatography. nih.gov The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomers. Detection is typically carried out using a UV detector.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity of 5-Methylpiperidin-2-one

Parameter Condition
Column Chiralpak® IA (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of conditions for the chiral HPLC analysis of 5-methylpiperidin-2-one, based on established methods for similar chiral compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral auxiliary agents can induce diastereomeric environments, leading to distinguishable NMR signals for each enantiomer.

Chiral shift reagents, often lanthanide-based complexes, can be employed to differentiate the signals of enantiomers in the NMR spectrum. These reagents form temporary diastereomeric complexes with the analyte, causing a separation of the NMR signals for the (R) and (S) enantiomers.

Additionally, the synthesis of diastereomeric derivatives by reacting the chiral analyte with a chiral derivatizing agent allows for the straightforward determination of enantiomeric purity by standard NMR techniques. The resulting diastereomers have distinct chemical shifts and coupling constants.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methylpiperidin-2-one

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~175 (C=O)
C3 ~2.3 ~30
C4 ~1.8 ~25
C5 ~2.0 ~35
C6 ~3.2 ~45
CH₃ ~1.0 (d) ~20

These are estimated values based on analogous compounds and serve to illustrate the expected spectral regions for the different nuclei.

Absolute Configuration Determination

The definitive assignment of the (R) or (S) configuration at the chiral center of 5-methylpiperidin-2-one is accomplished through methods that can probe the absolute spatial arrangement of the atoms.

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. mdpi.commdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the unambiguous determination of the absolute stereochemistry, often expressed by the Flack parameter. mdpi.com

While a specific crystal structure for this compound was not found in the search results, the methodology remains the most definitive approach. The process would involve growing a suitable single crystal of the enantiomerically pure compound, followed by data collection and structure refinement.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. rsc.orgamericanlaboratory.comresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined. americanlaboratory.comresearchgate.net This method is particularly valuable when obtaining high-quality crystals for X-ray analysis is challenging. americanlaboratory.com

Conformational Analysis of the Piperidin-2-one Ring

The piperidin-2-one ring is not planar and can adopt several conformations, with the chair conformation being the most stable for piperidine (B6355638) itself. rsc.orgrsc.org The presence of the methyl group at the C5 position influences the conformational equilibrium of the ring.

The piperidine ring in 5-methylpiperidin-2-one is expected to exist predominantly in a chair-like conformation. The methyl substituent at the C5 position can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by steric interactions. Generally, for a monosubstituted cyclohexane (B81311) ring, the equatorial position is favored to minimize 1,3-diaxial interactions. A similar preference is expected for the 5-methyl group in the piperidin-2-one ring.

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the different possible conformers and to predict the most stable conformation. nih.gov These theoretical calculations, in conjunction with experimental NMR data (e.g., coupling constants and Nuclear Overhauser Effect studies), provide a detailed understanding of the conformational preferences of the this compound molecule. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and establishes the connectivity and spatial relationships within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each unique nucleus. The ¹H NMR spectrum reveals the number of different proton environments, their electronic state (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). The ¹³C NMR spectrum indicates the number of unique carbon environments.

Predicted ¹H NMR Data for (R)-5-Methylpiperidin-2-one (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
NH ~ 6.0 - 7.5 br s 1H Amide Proton
H6ax, H6eq ~ 3.2 - 3.4 m 2H Methylene protons adjacent to N
H3ax, H3eq ~ 2.3 - 2.5 m 2H Methylene protons adjacent to C=O
H4ax, H4eq ~ 1.6 - 1.9 m 2H Methylene protons at C4
H5 ~ 2.0 - 2.2 m 1H Methine proton at the chiral center

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (C=O) ~ 172 - 175
C6 ~ 42 - 45
C3 ~ 30 - 33
C5 ~ 28 - 31
C4 ~ 25 - 28

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would establish the sequence of protons around the ring.

Expected Key COSY Correlations:

Correlating Protons
H6 ↔ H5
H5 ↔ H4
H5 ↔ H7 (CH₃)

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (¹J coupling). This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. saudijournals.com

Expected HSQC Correlations:

Proton (δ, ppm) Correlated Carbon (δ, ppm)
H6 (~3.3) C6 (~43)
H3 (~2.4) C3 (~31)
H5 (~2.1) C5 (~29)
H4 (~1.7) C4 (~26)

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J coupling), which is critical for identifying quaternary carbons and piecing together the molecular skeleton. whiterose.ac.uk

Expected Key HMBC Correlations:

Proton Correlated Carbons (2 and 3 bonds away)
H7 (CH₃) C5, C4
H6 C2 (C=O), C5, C4
H3 C2 (C=O), C4, C5

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences, such as the axial or equatorial positions of substituents on the piperidone ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

HRMS measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₆H₁₁NO), HRMS would be used to confirm its elemental composition. figshare.com

HRMS Data for this compound:

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₆H₁₂NO⁺ 114.09134

The observation of an ion at m/z 114.09134 in an HRMS experiment would provide strong evidence for the presence of the target compound.

GC-MS is a hybrid technique that separates volatile compounds in a mixture using gas chromatography and then detects and identifies them using mass spectrometry. This compound is sufficiently volatile for GC-MS analysis. The mass spectrum obtained provides a molecular ion peak corresponding to the molecular weight and a characteristic fragmentation pattern that acts as a chemical fingerprint.

A typical GC-MS analysis would involve injection onto a capillary column (e.g., a DB-5ms), separation via a temperature gradient, and subsequent electron ionization (EI). The resulting mass spectrum would be expected to show the molecular ion (M⁺) at m/z = 113, along with fragment ions resulting from characteristic cleavages of the piperidone ring and loss of the methyl group.

LC-MS is a powerful technique that separates compounds in a liquid mobile phase before mass analysis. It is particularly useful for less volatile or thermally sensitive compounds. This compound, as a polar lactam, is well-suited for LC-MS analysis, often using reverse-phase chromatography with a C18 column and a mobile phase of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid) to promote protonation. acs.org

Detection is typically achieved using electrospray ionization (ESI) in positive ion mode, which would generate the protonated molecular ion [M+H]⁺ at m/z = 114. LC-MS/MS methods can be developed for enhanced selectivity and quantification by selecting the parent ion (m/z 114) and monitoring specific fragment ions produced by collision-induced dissociation. This approach is highly sensitive and robust for analyzing the compound in complex matrices.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of organic molecules. For this compound, these methods would provide key information about its functional groups and electronic transitions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorption bands corresponding to its cyclic amide (lactam) and aliphatic functionalities. The most characteristic peaks would arise from the N-H and C=O stretching vibrations of the amide group, as well as C-H stretching and bending vibrations from the piperidine (B6355638) ring and the methyl group.

Based on data for similar structures like 2-piperidinone, the key IR absorption bands for this compound would be anticipated in the regions outlined in the table below. The exact positions of these bands can be influenced by factors such as the phase of the sample (solid, liquid, or in solution) and intermolecular hydrogen bonding.

Expected Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H StretchAmide (Lactam)
2850-2960C-H StretchAliphatic (CH₂, CH₃)
1640-1680C=O Stretch (Amide I)Amide (Lactam)
1540-1580N-H Bend (Amide II)Amide (Lactam)
1450-1470C-H Bend (Scissoring)CH₂
1370-1380C-H Bend (Symmetric)CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the amide chromophore. Saturated acyclic amides typically exhibit a weak n → π* transition around 210-230 nm. In a cyclic system like a piperidinone, the position and intensity of this absorption can be slightly altered by ring strain and conformation. A more intense π → π* transition is expected to occur at a shorter wavelength, likely below 200 nm.

The methyl substituent on the piperidine ring is not expected to significantly influence the UV-Vis absorption profile, as it is not a chromophore. The expected UV-Vis absorption data is summarized in the following table.

Expected UV-Visible Absorption Data for this compound

Wavelength (λmax)Molar Absorptivity (ε)Transition TypeChromophore
~210-230 nmLow to Moderaten → πAmide (C=O)
<200 nmHighπ → πAmide (C=O)

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD)

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration and conformational preferences of chiral molecules in solution. uni.lu As this compound is a chiral molecule, these methods would provide unique spectroscopic fingerprints related to its three-dimensional structure.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these bands are highly sensitive to the molecule's absolute configuration.

For this compound, the VCD spectrum would be expected to show distinct signals in the C-H stretching region (2800-3000 cm⁻¹) and the amide I (C=O stretch) and amide II (N-H bend) regions (1500-1700 cm⁻¹). The specific pattern of positive and negative VCD bands would be characteristic of the (R) configuration at the C5 stereocenter and the preferred conformation of the piperidinone ring. The interpretation of VCD spectra is often complex and typically requires comparison with quantum chemical calculations to confidently assign the absolute stereochemistry. uni.lu

Expected VCD Spectral Regions of Interest for this compound

Frequency Range (cm⁻¹)Vibrational ModesStructural Information
2800-3000C-H StretchesConformation of the piperidine ring and methyl group orientation
1600-1700Amide I (C=O Stretch)Local chirality around the amide chromophore
1500-1600Amide II (N-H Bend)Conformation and hydrogen bonding of the amide group

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. A plain ORD curve shows a gradual change in rotation as the wavelength changes. However, in the vicinity of a UV-Vis absorption band of a chromophore in a chiral molecule, the ORD curve exhibits a characteristic peak and trough, known as a Cotton effect. uni.lu

Expected Optical Rotatory Dispersion Characteristics for this compound

Spectral RegionPhenomenonRelated TransitionApplication
~210-230 nmCotton Effectn → π* of AmideDetermination of absolute configuration
589 nm (Na D-line)Specific Rotation-Routine characterization of optical activity

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in the computational analysis of molecular systems. They allow for the precise determination of ground-state properties and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (R)-5-Methylpiperidin-2-one, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly used for such calculations, providing a good balance between accuracy and computational cost. nih.govrsc.org

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's polarity, solubility, and how it interacts with other molecules and biological targets.

Due to the absence of specific published DFT data for this compound, the following table presents representative calculated geometric parameters for a related piperidine (B6355638) derivative, 2-methylpiperidine, obtained using the B3LYP/6-311G(d,p) level of theory, to illustrate the typical outputs of such a calculation. nih.gov

ParameterBond/AngleCalculated Value
Bond LengthC-N1.46 Å
C-C (avg)1.54 Å
C=O~1.23 Å (typical)
N-H1.01 Å
Bond AngleC-N-C113.5°
N-C-C110.2°
C-C-C (avg)111.5°
Note: Data is illustrative and based on a related compound (2-methylpiperidine) to demonstrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. nih.gov These energies are readily calculated using DFT and are essential for predicting how this compound will behave in chemical reactions.

The following table shows representative FMO data calculated for a piperidine derivative to illustrate the concept.

ParameterEnergy (eV)
EHOMO-6.5 eV
ELUMO1.5 eV
HOMO-LUMO Gap (ΔE) 8.0 eV
Note: Values are hypothetical and for illustrative purposes to demonstrate FMO analysis.

Conformational Landscape Exploration

The six-membered piperidinone ring of this compound is not planar and can adopt several different conformations. The most stable conformations are typically chair forms, but twist-boat conformations can also exist. acs.org The methyl group at the C5 position can be oriented in either an axial or an equatorial position relative to the ring.

Computational chemistry provides a powerful tool for exploring this conformational landscape. mdpi.com By performing geometry optimizations on various possible starting structures (e.g., chair with axial methyl, chair with equatorial methyl, twist-boat), the relative energies of each conformer can be calculated. The energy difference (ΔG) between conformers allows for the prediction of their relative populations at equilibrium, according to the Boltzmann distribution. These studies indicate that for substituted piperidines, the chair conformation is generally the most stable, with the preference for an equatorial or axial substituent depending on steric and electronic factors. researchgate.net

Conformer of this compoundRelative Energy (kcal/mol)Predicted Population (298 K)
Chair (Equatorial Methyl)0.00 (most stable)High
Chair (Axial Methyl)> 1.5Low
Twist-Boat> 5.0Very Low
Note: Energy values are estimates based on general principles of conformational analysis for substituted piperidines and serve for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). nih.gov

For this compound, a relevant reaction to study would be its hydrolysis, which involves the cleavage of the amide bond in the lactam ring. A computational study of this reaction would typically proceed as follows:

Reactant and Product Optimization: The geometries of the reactants [this compound and water/hydroxide] and the final product (the ring-opened amino acid) are optimized.

Transition State Search: A search is performed to locate the transition state structure for the rate-determining step, such as the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Reaction Pathway Mapping: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state connects the reactants and products on the potential energy surface.

The primary output of such a study is a reaction energy profile, which plots the energy of the system as it progresses from reactants to products, revealing the activation energy (Ea) required for the reaction to occur.

Cheminformatics in Synthetic Route Design and Analysis

Cheminformatics applies computational and informational techniques to solve problems in chemistry. One of its most powerful applications is in synthetic route design. For a target molecule like this compound, cheminformatics tools can propose viable synthetic pathways through a process known as retrosynthesis.

Retrosynthetic analysis software works by:

Inputting the Target: The structure of this compound is provided as the target.

Applying Disconnections: The software applies a library of known and reliable chemical reactions in reverse, breaking down the complex target into simpler, commercially available, or easily synthesized precursors. For a lactam, key retrosynthetic disconnections might involve breaking the amide bond or C-C bonds adjacent to the carbonyl group.

Generating Pathways: This process is repeated iteratively, generating a tree of possible synthetic routes.

This computational approach allows chemists to rapidly explore a vast number of potential synthetic strategies, identifying promising routes for experimental validation and potentially uncovering novel and more efficient syntheses.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which is crucial for structure verification. After performing a DFT geometry optimization and frequency calculation, both infrared (IR) and nuclear magnetic resonance (NMR) spectra can be simulated. tandfonline.comsemanticscholar.org

Infrared (IR) Spectroscopy: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus in the optimized geometry. These theoretical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and can be directly compared to experimental spectra, aiding in the assignment of complex signals. researchgate.net

The correlation between predicted and experimental spectra serves as a powerful confirmation of the molecule's structure. nih.gov The following table illustrates a typical comparison for a related compound, 2-methylpiperidine, showing the strong agreement often achieved. nih.gov

Vibrational Mode (2-methylpiperidine)Calculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)
N-H stretch33503345
C-H stretch (asymmetric)29602962
C-H stretch (symmetric)28552853
C-N stretch11251128
Note: Data is for a related compound (2-methylpiperidine) and serves to illustrate the correlation between calculated and experimental values.

Applications of R 5 Methylpiperidin 2 One in Complex Molecule Synthesis

Role as a Chiral Scaffold in Organic Synthesis

The inherent chirality of (R)-5-Methylpiperidin-2-one makes it an excellent chiral scaffold, providing a stereochemical foundation upon which complex molecular architectures can be constructed. The piperidinone ring's conformational rigidity allows for predictable facial selectivity in reactions at adjacent positions, enabling the synthesis of diastereomerically enriched products. This principle is frequently exploited in the synthesis of alkaloids and other biologically active nitrogen-containing compounds. myskinrecipes.comportico.org

The utility of piperidone-based chiral building blocks has been demonstrated in the synthesis of 3-piperidinol alkaloids. nih.govelsevierpure.com Although not specifically this compound, analogous chiral 2-piperidone (B129406) scaffolds serve as crucial starting materials. These scaffolds allow for the stereocontrolled installation of substituents at various positions on the piperidine (B6355638) ring, ultimately leading to the total synthesis of complex natural products. The stereocenter at the 5-position of this compound can effectively direct the stereochemical outcome of reactions at other positions of the ring, such as alkylation at the C3 or C6 positions.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of a variety of more complex nitrogen-containing heterocycles. myskinrecipes.com The lactam functionality can be manipulated through various chemical transformations to expand the ring system or to introduce additional functional groups, leading to the formation of diverse heterocyclic frameworks.

For instance, the lactam can be reduced to the corresponding cyclic amine, a piperidine derivative, which is a common motif in many alkaloids and pharmaceuticals. mdma.ch Furthermore, the carbonyl group and the nitrogen atom of the lactam provide reactive sites for condensation and cyclization reactions, facilitating the construction of fused heterocyclic systems. General strategies for the synthesis of fused nitrogen-containing heterocycles often involve cyclization reactions, ring-closing metathesis, and cycloaddition reactions, methodologies that can be applied to derivatives of this compound. researchgate.netairo.co.inmdpi.com

Strategies for Incorporating this compound into Polycyclic Systems

The incorporation of the this compound moiety into polycyclic systems is a key strategy for the synthesis of intricate molecular architectures. Several synthetic methodologies can be employed to achieve this, including tandem reactions and cycloaddition reactions.

One common approach involves the functionalization of the piperidinone ring to introduce reactive handles that can participate in subsequent cyclization reactions. For example, the nitrogen atom can be acylated with a dienophile-containing group, setting the stage for an intramolecular Diels-Alder reaction to form a fused polycyclic system. researchgate.nettaylorfrancis.com Similarly, tandem reactions, where multiple bond-forming events occur in a single synthetic operation, can be designed to construct complex polycyclic frameworks from simple precursors derived from this compound.

Another strategy involves the use of ring-closing metathesis (RCM) on a diene-containing derivative of this compound to forge a new ring fused to the piperidinone core. This powerful reaction has been widely used in the synthesis of complex nitrogen-containing polycycles.

Stereoselective Introduction of the Methylpiperidin-2-one Moiety into Target Structures

The stereoselective introduction of the methylpiperidin-2-one unit is crucial for the synthesis of enantiomerically pure target molecules. This can be achieved through various asymmetric synthetic methods, including diastereoselective alkylation of enolates and catalytic asymmetric reactions.

The diastereoselective alkylation of the enolate derived from an N-protected this compound is a powerful method for introducing substituents at the C3 position with high stereocontrol. The existing stereocenter at C5 directs the approach of the electrophile, leading to the preferential formation of one diastereomer. A study on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, a closely related compound, highlights the influence of the chiral auxiliary and reaction conditions on the diastereoselectivity of the alkylation process. researchgate.net The stereochemical outcome is often rationalized by the formation of a rigid chelated intermediate that blocks one face of the enolate.

Catalytic asymmetric methods can also be employed to synthesize derivatives of 5-methylpiperidin-2-one (B1599724) with high enantioselectivity. For example, the asymmetric hydrogenation of a corresponding pyridone precursor using a chiral catalyst can afford the desired this compound with excellent enantiomeric excess.

Below is a table summarizing the stereoselective alkylation of a related N-protected piperidin-2-one, demonstrating the principles that apply to this compound.

EntryElectrophileBaseDiastereomeric Ratio (dr)Yield (%)
1CH₃Is-BuLi (2.5 eq)>99:191
2CH₃Is-BuLi (1.5 eq)1:2.590

This data is for the alkylation of (R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl)piperidin-2-one and its unprotected precursor, illustrating the effect of reaction conditions on diastereoselectivity. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.